
1-Ethenyl-4-(methoxymethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethenyl-4-(methoxymethyl)benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Ethenyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-methoxyethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures and pressures to achieve high yields of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethenyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ethenyl group can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 4-methoxyethylbenzene.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.
Major Products
Oxidation: 4-Methoxybenzaldehyde
Reduction: 4-Methoxyethylbenzene
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Ethenyl-4-(methoxymethyl)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-ethenyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.
Comparaison Avec Des Composés Similaires
1-Ethenyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:
1-Ethenyl-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.
4-Methoxystyrene: Contains a methoxy group instead of a methoxymethyl group.
4-Vinylanisole: Similar to this compound but with a different substituent pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Numéro CAS |
13051-65-5 |
|---|---|
Formule moléculaire |
C10H12O |
Poids moléculaire |
148.20 g/mol |
Nom IUPAC |
1-ethenyl-4-(methoxymethyl)benzene |
InChI |
InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3 |
Clé InChI |
XVXKXOPCFWAOLN-UHFFFAOYSA-N |
SMILES canonique |
COCC1=CC=C(C=C1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


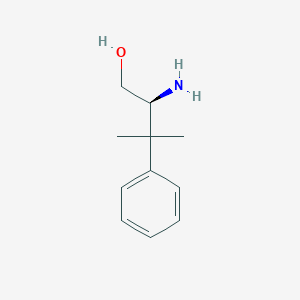

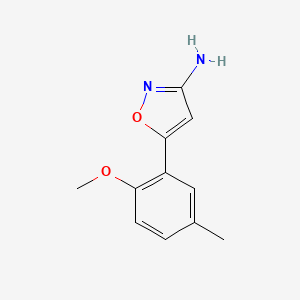
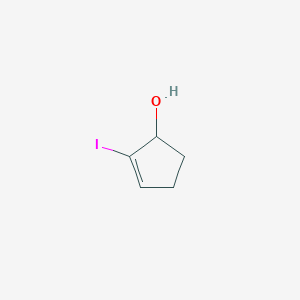
![N-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}-2-oxabicyclo[2.2.2]octane-1-carboxamide](/img/structure/B13607309.png)
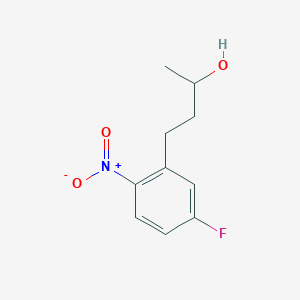
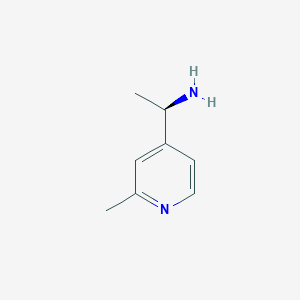
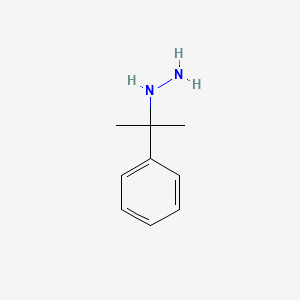

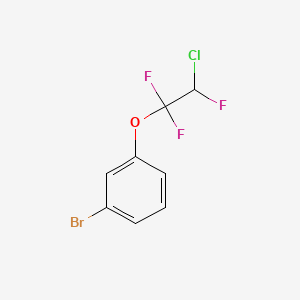

![2,2-Difluoro-1-[2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13607340.png)


